molecular formula C10H18N2O B8011180 2-Ethyl-2,7-diazaspiro[4.5]decan-1-one

2-Ethyl-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B8011180
M. Wt: 182.26 g/mol
InChI Key: OWITXTLBTBXEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2,7-diazaspiro[45]decan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,7-diazaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable diamine with a ketone under acidic or basic conditions to form the spirocyclic core. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,7-diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups into the spirocyclic structure .

Scientific Research Applications

2-Ethyl-2,7-diazaspiro[4.5]decan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2,7-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of receptor interaction protein kinase 1 (RIPK1), blocking the activation of necroptosis pathways. This inhibition is achieved through the binding of the compound to the active site of the kinase, preventing substrate phosphorylation and subsequent cell death signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2,7-diazaspiro[4.5]decan-1-one is unique due to its specific ethyl substitution, which influences its chemical properties and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

2-ethyl-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-12-7-5-10(9(12)13)4-3-6-11-8-10/h11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWITXTLBTBXEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(C1=O)CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.